molecular formula C19H19N3O5S B11343633 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11343633
M. Wt: 401.4 g/mol
InChI Key: COHWPEQMILAOEY-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and methoxyphenyl groups that contribute to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-thiadiazole ring.

    Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the thiadiazole derivative and 2-(2-methoxyphenoxy)acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of a thiadiazole ring and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H19N3O5S/c1-24-13-6-4-5-7-15(13)27-11-17(23)20-19-21-18(22-28-19)12-8-9-14(25-2)16(10-12)26-3/h4-10H,11H2,1-3H3,(H,20,21,22,23)

InChI Key

COHWPEQMILAOEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC)OC

Origin of Product

United States

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